(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This compound is part of a broader class of thiazole derivatives known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The synthesized compound has shown significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
- In Vitro Cytotoxicity : The compound's cytotoxic effects were assessed using the MTT assay, revealing an IC50 value of approximately 7.26 µM against HepG2 cells and 2.57 µM against MCF-7 cells, indicating potent antiproliferative activity compared to standard drugs like Staurosporine .
- Mechanism of Action : The mechanism underlying its anticancer effects may involve the induction of apoptosis and cell cycle arrest. The compound's structural features, particularly the thiazole moiety, are believed to contribute significantly to its biological activity by interacting with cellular targets involved in cancer progression .
- VEGFR-2 Inhibition : The compound also demonstrated inhibitory activity against VEGFR-2, a key player in tumor angiogenesis. It exhibited an IC50 of 0.15 µM, suggesting its potential role in inhibiting tumor growth through antiangiogenic pathways .
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various pathogens.
- Minimum Inhibitory Concentration (MIC) : In vitro evaluations indicated that the compound possesses significant antibacterial activity, with MIC values comparable to established antibiotics .
- Biofilm Formation Inhibition : Further studies revealed that the compound could inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in the pathogenicity of these organisms .
Study 1: Anticancer Properties
A study focused on a series of thiazole derivatives found that modifications in their structure could enhance their anticancer efficacy. The introduction of various substituents on the thiazole ring was shown to influence the IC50 values significantly, with some derivatives outperforming others in terms of cytotoxicity against cancer cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
(E)-5... | MCF-7 | 2.57 |
(E)-5... | HepG2 | 7.26 |
Staurosporine | MCF-7 | 6.77 |
Staurosporine | HepG2 | 8.40 |
Study 2: Antimicrobial Evaluation
Another investigation into the antimicrobial properties of thiazole derivatives highlighted their effectiveness against a range of bacterial strains, with some compounds achieving MIC values as low as 0.22 µg/mL against Escherichia coli and Staphylococcus aureus .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.22 |
Escherichia coli | 0.25 |
属性
IUPAC Name |
(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-18-17(27-19(20-18)21-9-2-1-3-10-21)12-15-7-8-16(26-15)13-5-4-6-14(11-13)22(24)25/h4-8,11-12H,1-3,9-10H2/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSXAQPNOODHNO-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。